N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide
Description
This compound features a central phenyl ring substituted at position 3 with a methyl group and at position 4 with a sulfamoyl moiety. The sulfamoyl group is further attached to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain, while a propionamide group is linked to the phenyl ring.
Properties
IUPAC Name |
N-[3-methyl-4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-3-17(25)24-15-9-10-16(13(2)11-15)29(27,28)23-12-18(26,19(20,21)22)14-7-5-4-6-8-14/h4-11,23,26H,3,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPMSTDQLJRHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s likely that the compound binds to its target and induces a conformational change, leading to a cascade of biochemical reactions. .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s target and mode of action, as well as the specific biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to bind to its target and exert its effects. The specific environmental influences on this compound are currently unknown.
Biological Activity
N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C18H22F3N2O3S. Its structure includes a sulfamoyl group, a trifluoromethyl moiety, and a propionamide backbone, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 373.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP (Partition Coefficient) | 3.5 |
The compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various biological targets, including:
- Enzymatic Inhibition : The sulfamoyl group may confer inhibition against certain sulfonamide-sensitive enzymes.
- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving receptor binding affinity.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Anticancer Therapy : Initial studies suggest effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
-
Anti-inflammatory Research :
- In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a 50% reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.
Table 2: Toxicological Data
| Parameter | Value |
|---|---|
| LD50 (Oral) | >2000 mg/kg |
| Genotoxicity | Negative in Ames test |
Comparison with Similar Compounds
Sulfonamide-Containing Propionamides
Compound 70 (N-(4-tert-Butylbenzyl)-2-[3-methyl-4-(methylsulfonylamino)phenyl]propionamide) :
- Structural Differences: The sulfamoyl group in the target compound is substituted with a trifluoro-hydroxy-phenylpropyl chain, whereas Compound 70 has a simpler methylsulfonylamino group. The tert-butylbenzyl group in Compound 70 vs. the unsubstituted phenylpropionamide in the target compound.
- Melting point data for Compound 70 (72–74°C) suggests lower crystallinity than the target compound (data unavailable), possibly due to the latter’s fluorine-induced symmetry.
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide :
- Structural Differences: The sulfamoyl group here is linked to a morpholino-propyl chain instead of the trifluoro-hydroxy-phenylpropyl group.
- Functional Implications: The morpholino ring enhances water solubility, making this analog more suitable for aqueous formulations. However, the target’s trifluoro-phenyl group may improve blood-brain barrier penetration.
Propionamide Derivatives with Aromatic Substitutions
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide :
- Structural Differences: A thioether linkage and cyano-trifluoromethylphenyl group replace the sulfamoyl and hydroxy-phenylpropyl groups in the target compound.
- Functional Implications: The thioether and cyano groups may increase metabolic stability but reduce hydrogen-bonding capacity compared to the target’s hydroxy and sulfamoyl moieties.
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide :
- Structural Differences :
- An acrylamide backbone and chloro-fluorophenyl substitution contrast with the propionamide and trifluoro-hydroxy-phenyl groups in the target.
Fentanyl-Related Propionamides
Beta-methyl fentanyl (N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide) :
- Structural Differences :
- A piperidine ring and phenylpropyl chain replace the sulfamoyl-phenyl group in the target compound.
- Functional Implications: The piperidine moiety is critical for opioid receptor binding, whereas the target’s sulfamoyl group suggests a non-opioid mechanism, possibly antimicrobial or anti-inflammatory.
Pharmacological and Antimicrobial Potential
- Antimicrobial Activity :
- Sulfonamide derivatives in exhibit antimicrobial properties, implying the target compound may share this activity, particularly against Gram-positive bacteria .
- The trifluoro-hydroxy-phenyl group could improve target enzyme inhibition (e.g., dihydropteroate synthase) compared to simpler sulfonamides.
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
